molecular formula C12H17F3N4 B1526958 5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine CAS No. 1273967-75-1

5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine

Cat. No. B1526958
CAS RN: 1273967-75-1
M. Wt: 274.29 g/mol
InChI Key: NGTOPLJGLCDSSD-UHFFFAOYSA-N
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Description

“5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine” is a chemical compound with the molecular formula C12H17F3N4 . It has a molecular weight of 274.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridin-2-amine group attached to a piperazine ring via a methylene bridge . The piperazine ring carries a 2,2,2-trifluoroethyl group .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is often involved in the synthesis of complex molecules that exhibit a wide range of biological activities. For example, research by Shawish et al. (2021) detailed the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The study presented molecular structure investigations using X-ray crystallography, combined with Hirshfeld and DFT calculations, to analyze intermolecular interactions and electronic properties, demonstrating the compound's utility in the development of novel molecules with potential biological applications (Shawish et al., 2021).

Molecular Modification and Biological Activity

Another study highlighted the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives were synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of piperazine-based compounds in creating bioactive molecules (Bektaş et al., 2007).

Advanced Pharmacological Applications

In pharmacological research, compounds like "5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine" are often used as structural motifs. Moller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. This study exemplifies how the structural features of piperazine derivatives can be manipulated to fine-tune the functional properties of potential therapeutic agents (Moller et al., 2017).

Chemical and Biological Synthesis

The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones, using a range of heterocyclic models derived from drug-like molecules, demonstrates the application of piperazine moieties in creating compounds with diverse biological activities. This approach highlights the potential for combining known biologically active molecules with piperazine derivatives to explore new therapeutic avenues (Mohanty et al., 2015).

properties

IUPAC Name

5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c13-12(14,15)9-19-5-3-18(4-6-19)8-10-1-2-11(16)17-7-10/h1-2,7H,3-6,8-9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTOPLJGLCDSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine

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